(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187616
InChI: InChI=1S/C10H18F2N2/c11-10(12)3-5-14(8-10)7-9-2-1-4-13-6-9/h9,13H,1-8H2/t9-/m0/s1
SMILES:
Molecular Formula: C10H18F2N2
Molecular Weight: 204.26 g/mol

(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine

CAS No.:

Cat. No.: VC20187616

Molecular Formula: C10H18F2N2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine -

Molecular Formula C10H18F2N2
Molecular Weight 204.26 g/mol
IUPAC Name (3S)-3-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Standard InChI InChI=1S/C10H18F2N2/c11-10(12)3-5-14(8-10)7-9-2-1-4-13-6-9/h9,13H,1-8H2/t9-/m0/s1
Standard InChI Key IBSNPTYRXNSPFP-VIFPVBQESA-N
Isomeric SMILES C1C[C@@H](CNC1)CN2CCC(C2)(F)F
Canonical SMILES C1CC(CNC1)CN2CCC(C2)(F)F

Structural and Molecular Properties

Chemical Identity

The compound’s IUPAC name, (3S)-3-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine, reflects its stereospecific configuration and substituents. Key molecular features include:

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>18</sub>F<sub>2</sub>N<sub>2</sub>
Molecular Weight204.26 g/mol
CAS Number1932135-51-7
SMILESC1CC@@HCN2CCC(C2)(F)F
InChIKeyIBSNPTYRXNSPFP-VIFPVBQESA-N

The piperidine ring adopts a chair conformation, while the 3,3-difluoropyrrolidine group introduces steric and electronic effects that influence reactivity and binding interactions .

Stereochemical Considerations

The (3S) configuration ensures enantiomeric purity, critical for selective biological activity. Computational models suggest that fluorination at the pyrrolidine’s 3-position enhances metabolic stability by reducing oxidative degradation .

Synthesis and Preparation

Key Synthetic Pathways

Synthesis typically involves multi-step sequences combining cyclization, hydrogenation, and fluorination:

Hydrogenation of Pyridine Precursors

Palladium- or rhodium-catalyzed hydrogenation of substituted pyridines is a common strategy. Grygorenko et al. demonstrated that 3-substituted piperidines with fluorinated groups are accessible via hydrogenation of pyridine intermediates under acidic conditions (Scheme 6) . For example:

  • Substrate: 3-(pyridin-3-yl)propanenitrile

  • Catalyst: Rh/C or Pd/C

  • Conditions: H<sub>2</sub> (50 psi), HCl/EtOH, 60°C

  • Yield: 70–85% .

Stereoselective Cyclization

Intramolecular aza-Michael reactions (IMAMR) enable enantioselective piperidine formation. Pozo et al. achieved 2,5-disubstituted piperidines using quinoline organocatalysts, though yields for difluorinated analogs require optimization (Scheme 15) .

Fluorination Strategies

Late-stage fluorination using Deoxo-Fluor or DAST introduces difluoro groups. Martin et al. reported a [5 + 1] aza-Sakurai cyclization with aldehydes to construct spiropiperidines, adaptable for difluoropyrrolidine incorporation (Scheme 47) .

Applications in Drug Discovery

Medicinal Chemistry

  • Lead Optimization: The compound’s stereocenter and fluorination site allow modular derivatization. For example, N-alkylation or amide coupling introduces diversity (Table 1) .

  • Prodrug Development: Esterification of the piperidine nitrogen improves bioavailability, as seen in antiviral agents .

DerivativeModification SiteBiological Target
Amide analogPiperidine NProtease
Sulfonamide analogPyrrolidine C3Kinase

Agrochemistry

Fluorinated piperidines serve as precursors for herbicides. The difluoro group’s lipophilicity enhances soil penetration, as observed in flupyradifurone-like insecticides.

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Purity: Achieving >99% enantiomeric excess (ee) requires chiral auxiliaries or asymmetric catalysis, increasing cost .

  • Scale-Up Issues: Hydrogenation at high pressures (≥50 psi) poses safety risks in industrial settings.

Unexplored Therapeutic Areas

  • Oncology: Fluorinated piperidines may inhibit PI3K/mTOR pathways, warranting in vitro screening.

  • Inflammation: Targeting NLRP3 inflammasomes could leverage the compound’s hydrophobicity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator